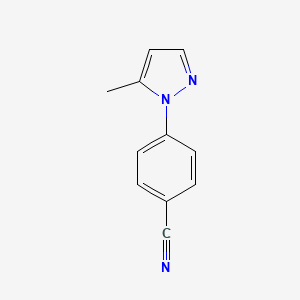

4-(5-methyl-1H-pyrazol-1-yl)benzonitrile

Descripción

Historical Context of Pyrazole-Benzonitrile Hybrid Compounds

The development of pyrazole-benzonitrile hybrid compounds traces its origins to the pioneering work in heterocyclic chemistry that began in the late 19th century. The foundational understanding of pyrazole chemistry was established in 1883 when German chemist Ludwig Knorr first discovered the antipyretic action of pyrazole derivatives in humans, leading to the development of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one). This breakthrough not only demonstrated the biological significance of pyrazole-containing compounds but also stimulated widespread interest in pyrazole chemistry that continues to this day. The term "pyrazole" itself was coined by Knorr, who recognized the unique chemical properties inherent in this five-membered heterocyclic system containing two adjacent nitrogen atoms.

The evolution toward pyrazole-benzonitrile hybrid structures emerged from the recognition that combining electron-rich heterocycles with electron-withdrawing groups could create compounds with enhanced chemical reactivity and biological activity. Early synthetic efforts in the 20th century focused on developing reliable methods for creating carbon-nitrogen bonds between aromatic systems, laying the groundwork for the sophisticated coupling reactions that enable modern synthesis of compounds like 4-(5-methyl-1H-pyrazol-1-yl)benzonitrile. The systematic exploration of nitrogen-arylation reactions has revealed that pyrazole rings can serve as excellent nucleophiles in coupling reactions with activated aromatic electrophiles, particularly those containing electron-withdrawing substituents such as nitrile groups.

Historical precedent for such hybrid compounds can be found in the development of pharmaceutical agents containing both pyrazole and aromatic nitrile functionalities. The recognition that heterocyclic compounds constitute highly privileged structural motifs in medicinal chemistry has driven continued interest in pyrazole-benzonitrile systems. Research conducted throughout the latter half of the 20th century demonstrated that modification of the substitution patterns on both the pyrazole ring and the benzene component could dramatically alter biological activity, providing a rational basis for the design of new therapeutic agents.

Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound is classified as a substituted benzonitrile bearing a pyrazole substituent, with the systematic name reflecting the connectivity pattern between the two aromatic systems. The numbering system begins with the pyrazole ring, where the nitrogen atoms occupy positions 1 and 2, with the methyl substituent located at position 5 of the pyrazole core.

The molecular formula C₁₁H₉N₃ reflects the presence of eleven carbon atoms, nine hydrogen atoms, and three nitrogen atoms distributed between the pyrazole heterocycle and the benzonitrile functionality. The compound possesses a molecular weight of 183.21 grams per mole, positioning it within the typical range for small molecule pharmaceutical intermediates. The structural classification places this compound within the broader category of N-arylpyrazoles, specifically those bearing electron-withdrawing substituents on the aryl component.

Table 1: Nomenclature and Classification Data for this compound

| Property | Value |

|---|---|

| Systematic Name | This compound |

| Molecular Formula | C₁₁H₉N₃ |

| Molecular Weight | 183.21 g/mol |

| Chemical Class | N-arylpyrazole |

| Functional Groups | Pyrazole, aromatic nitrile |

| Ring Systems | 5-membered heterocycle, 6-membered aromatic |

The chemical registry system assigns unique identifiers to distinguish this compound from closely related structural analogs. The systematic nomenclature emphasizes the substitution pattern that defines the compound's chemical identity, with particular attention to the regiospecific attachment of the pyrazole nitrogen to the para position of the benzonitrile ring. This specific connectivity pattern distinguishes the compound from its positional isomers and determines its unique chemical and physical properties.

Significance in Heterocyclic Chemistry Research

The significance of this compound in contemporary heterocyclic chemistry research stems from its representation of key structural motifs that have proven essential in modern pharmaceutical development. Nitrogen-containing heterocycles, particularly pyrazoles, have been identified as critical components in drug design, with statistical analysis revealing that 59% of all Food and Drug Administration-approved unique small molecule pharmaceuticals contain a nitrogen heterocycle. This statistical prominence underscores the fundamental importance of compounds like this compound as building blocks for medicinal chemistry applications.

The compound serves as an excellent model system for studying the electronic interactions between electron-rich heterocycles and electron-withdrawing substituents. The pyrazole ring system, characterized by its electron-rich nature due to the presence of nitrogen lone pairs, creates a distinctive electronic environment when coupled with the strongly electron-withdrawing nitrile group. This electronic complementarity results in unique reactivity patterns that have been exploited in various synthetic transformations and medicinal chemistry applications.

Research into pyrazole-containing compounds has revealed their extraordinary versatility in biological systems. Pyrazoles and their derivatives have been documented to exhibit antimicrobial, analgesic, anticancer, anti-tubercular, anti-inflammatory, antidepressant, anticonvulsant, antihyperglycemic, antipyretic, antihelmintic, antioxidant, and herbicidal properties. The presence of the benzonitrile component in this compound adds additional synthetic utility, as nitrile groups can undergo various chemical transformations including hydrolysis to carboxylic acids, reduction to primary amines, and nucleophilic addition reactions.

The compound's structural framework has become particularly relevant in the context of developing novel synthetic methodologies. Recent advances in palladium-catalyzed coupling reactions have enabled efficient synthesis of N-arylpyrazoles, with compounds bearing electron-withdrawing substituents like benzonitrile showing enhanced reactivity in these transformations. The availability of reliable synthetic routes to such compounds has facilitated their incorporation into drug discovery programs and materials science applications.

Development Timeline and Key Research Milestones

The development timeline for this compound and related compounds reflects the broader evolution of heterocyclic chemistry and synthetic methodology over the past century and a half. The foundational period began in 1883 with Ludwig Knorr's seminal work on pyrazole derivatives, which established the basic chemical principles governing pyrazole reactivity. Knorr's discovery of antipyrine marked the beginning of systematic investigation into pyrazole chemistry and demonstrated the potential for biological activity in this class of compounds.

The early 20th century witnessed significant advances in understanding pyrazole synthesis, with Hans von Pechmann's 1898 development of a classical method for pyrazole preparation from acetylene and diazomethane representing a key milestone. This period established many of the fundamental synthetic approaches that continue to influence modern pyrazole chemistry, including the condensation of 1,3-diketones with hydrazines that remains a standard method for pyrazole construction.

The mid-20th century brought increasing sophistication in synthetic methodology, with the development of direct N-arylation reactions that enabled efficient formation of carbon-nitrogen bonds between pyrazoles and aromatic systems. These advances were crucial for the eventual synthesis of compounds like this compound, as they provided reliable methods for creating the critical pyrazole-benzene linkage. The recognition that pyrazoles could function as ambident nucleophiles led to improved understanding of regioselectivity issues in N-arylation reactions.

Recent decades have seen the emergence of highly efficient catalytic methods for N-arylpyrazole synthesis. The development of palladium-catalyzed coupling reactions using modern ligand systems has enabled the preparation of complex N-arylpyrazoles under mild conditions with excellent yields. Telescoped flow processes have been developed specifically for N-aryl pyrazole synthesis, allowing for safe scale-up while minimizing accumulation of potentially hazardous intermediates. These methodological advances have made compounds like this compound more accessible for research applications.

Table 2: Key Development Milestones in Pyrazole-Benzonitrile Chemistry

| Year | Milestone | Significance |

|---|---|---|

| 1883 | Knorr discovers antipyrine | Establishes biological relevance of pyrazoles |

| 1898 | Pechmann pyrazole synthesis | Provides classical synthetic method |

| 1954 | First natural pyrazole isolated | Demonstrates natural occurrence |

| 1970s-1980s | Direct N-arylation methods | Enables efficient pyrazole-aryl coupling |

| 2000s | Modern catalytic methods | Improves efficiency and scope |

| 2010s | Flow chemistry applications | Enables safe scale-up |

Position in Contemporary Chemical Literature

In the contemporary chemical literature, this compound occupies a significant position as a representative member of the N-arylpyrazole class that continues to generate substantial research interest. The compound appears frequently in synthetic methodology papers as a model substrate for developing new coupling reactions and as a starting material for accessing more complex heterocyclic systems. Its structural features make it an ideal candidate for investigating the reactivity patterns that govern N-arylpyrazole chemistry.

Current research trends emphasize the development of sustainable and efficient synthetic routes to N-arylpyrazoles, with particular attention to catalytic methods that minimize waste and environmental impact. The compound has been featured in studies of palladium-catalyzed coupling reactions, where its electron-withdrawing benzonitrile substituent has been shown to enhance reaction efficiency. These studies have contributed to the broader understanding of how electronic effects influence the reactivity of heterocyclic substrates in cross-coupling reactions.

The medicinal chemistry literature increasingly recognizes compounds containing the pyrazole-benzonitrile structural motif as privileged scaffolds for drug development. The ability of such compounds to interact with diverse biological targets through multiple binding modes has made them attractive starting points for drug discovery programs. The presence of both hydrogen bond donors and acceptors, combined with the aromatic character of both ring systems, provides a favorable balance of properties for biological activity.

Recent publications have highlighted the utility of this compound and related compounds as building blocks for accessing three-dimensional molecular architectures through various functionalization reactions. The nitrile group serves as a versatile handle for further synthetic elaboration, while the pyrazole ring can undergo regioselective substitution reactions. This dual reactivity has positioned the compound as a valuable intermediate in the synthesis of complex pharmaceutical targets and materials science applications.

The compound's appearance in patent literature reflects its commercial significance as a synthetic intermediate and potential pharmaceutical agent. Recent patent applications have described its use in the preparation of compounds with anticancer and antimicrobial properties, demonstrating the continued relevance of this structural class in pharmaceutical development. The growing body of intellectual property surrounding pyrazole-benzonitrile compounds indicates their increasing importance in industrial applications.

Propiedades

IUPAC Name |

4-(5-methylpyrazol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-9-6-7-13-14(9)11-4-2-10(8-12)3-5-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFSZNRVXYSYKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization of Hydrazone Intermediates

Synthetic Route: The most common laboratory synthesis starts with 4-cyanobenzaldehyde reacting with hydrazine hydrate to form a hydrazone intermediate. This intermediate undergoes cyclization under acidic conditions (e.g., acetic acid as a catalyst) to yield the pyrazole ring substituted with a methyl group at the 5-position.

Reaction Conditions: Typically conducted in refluxing solvents such as ethanol or acetic acid, with reaction times ranging from several hours to optimize yield.

Mechanism: The hydrazine nucleophilically attacks the aldehyde carbonyl, forming the hydrazone. Intramolecular cyclization and dehydration then produce the pyrazole ring system.

Outcome: This method affords 4-(5-methyl-1H-pyrazol-1-yl)benzonitrile with good regioselectivity and purity, as confirmed by ^1H NMR spectroscopy showing characteristic aromatic and pyrazole proton signals.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: An alternative synthetic strategy involves the palladium-catalyzed coupling of 4-bromobenzonitrile with a boronic acid or boronate ester derivative of 5-methylpyrazole.

Reaction Conditions: Typically performed in polar aprotic solvents such as acetonitrile or dimethylformamide, with bases like potassium carbonate or sodium hydroxide, at temperatures between 80–120 °C.

Catalysts and Ligands: Palladium(II) acetate is commonly used as the catalyst, sometimes with phosphine ligands to enhance activity.

Advantages: This method allows for modular assembly of the molecule, facilitating structural variations and scale-up for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

4-(5-methyl-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The methyl group on the pyrazole ring can be oxidized to form a carboxyl group.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkylating agents for introducing alkyl groups.

Major Products Formed

Oxidation: 4-(5-carboxy-1H-pyrazol-1-yl)benzonitrile.

Reduction: 4-(5-methyl-1H-pyrazol-1-yl)benzylamine.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a pyrazole ring substituted with a methyl group and a benzonitrile moiety. This unique structure imparts distinct chemical properties that can be exploited in different scientific and industrial applications. The molecular formula is with a molecular weight of 198.22 g/mol.

Medicinal Chemistry

4-(5-methyl-1H-pyrazol-1-yl)benzonitrile is utilized as a building block for synthesizing various pharmaceutical compounds. Its potential therapeutic properties include:

- Anti-inflammatory Activity : The compound has shown promise in inhibiting inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : Studies indicate that it may act as an antagonist of androgen receptors, which are critical in prostate cancer development. For instance, compounds with similar structures have demonstrated significant tumor growth inhibition in xenograft models of enzalutamide-resistant prostate cancer, highlighting its potential in cancer therapy .

Biological Studies

The compound is investigated for its role as a ligand in biochemical assays. It interacts with specific molecular targets, influencing cellular processes such as signal transduction and gene expression. Its mechanism of action involves binding to active sites of enzymes or receptors, thereby inhibiting their activity .

Materials Science

In materials science, this compound is explored for its potential use in organic electronics. Its unique electronic properties can be harnessed to develop advanced materials for applications in sensors and other electronic devices .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits inflammatory pathways | |

| Anticancer | Acts as an androgen receptor antagonist | |

| Enzyme Inhibition | Binds to active sites of enzymes |

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 4-(4-methyl-1H-pyrazol-1-yl)benzonitrile | Pyrazole ring with different substitutions | Anticancer properties |

| 4-(3-methyl-1H-pyrazol-5-yl)benzonitrile | Similar pyrazole structure | Potential anti-inflammatory effects |

Case Study 1: Anticancer Activity

A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant anticancer activity against prostate cancer cell lines. The compound exhibited potent inhibition of androgen receptor signaling pathways, leading to reduced tumor growth in preclinical models .

Case Study 2: Material Science Application

Research exploring the use of this compound in organic electronics revealed its potential as a precursor for synthesizing materials with tailored electronic properties. The compound's unique structural features allowed for enhanced charge transport characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) .

Mecanismo De Acción

The mechanism of action of 4-(5-methyl-1H-pyrazol-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparación Con Compuestos Similares

Key Observations :

- Triazole vs. Pyrazole : Triazole derivatives (e.g., compound 1c) exhibit potent cytotoxicity against breast cancer cells, likely due to enhanced π-stacking and hydrogen bonding . Pyrazole derivatives, however, are more commonly utilized in antimicrobial and enzyme inhibition contexts .

- Imidazole Derivatives : Brominated imidazole analogs (e.g., NSD2 inhibitors) highlight the role of halogen substituents in improving target binding affinity .

- Extended Conjugation : Ethynyl or vinyl linkages (e.g., compounds A and oxazole derivatives) significantly enhance NLO responses by extending π-electron delocalization .

Physical and Optical Properties

NLO performance and molecular interactions are influenced by substituents:

Insights :

- Pyrazole-based benzonitriles are understudied for NLO applications but show promise due to their tunable electronic properties.

- Oxazole and furan derivatives outperform chalcones in NLO efficiency, emphasizing the role of heterocycle choice .

Actividad Biológica

4-(5-methyl-1H-pyrazol-1-yl)benzonitrile, a compound with the CAS number 1249661-76-4, has garnered attention for its biological activities, particularly in the context of cancer treatment and androgen receptor modulation. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The compound features a pyrazole ring linked to a benzonitrile moiety, which is significant for its biological interactions. The presence of the pyrazole group is known to enhance the binding affinity to various biological targets, particularly within the context of androgen receptors.

This compound acts primarily as an antagonist of androgen receptors (AR). Studies have shown that compounds with similar structures can effectively inhibit AR function, making them potential candidates for treating conditions such as prostate cancer. The mechanism involves competitive binding to the receptor sites, leading to decreased receptor activation and subsequent inhibition of tumor growth.

Pharmacological Evaluation

Recent research has highlighted the pharmacological profile of this compound:

- Androgen Receptor Antagonism : The compound exhibits strong antagonistic activity against AR, which is crucial for the management of androgen-dependent cancers. It has been noted that compounds with pyrazole moieties can enhance the potency and selectivity for AR inhibition compared to traditional therapies .

- Antitumor Activity : In vivo studies have demonstrated that similar pyrazole-containing compounds can induce significant tumor growth inhibition in xenograft models derived from enzalutamide-resistant prostate cancer cell lines. For instance, a related compound was able to achieve up to 80% tumor growth inhibition in such models .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Selective Androgen Receptor Degraders (SARDs) : Research has shown that pyrazole derivatives can act as SARDs, leading to degradation of AR and inhibition of its function. This approach is particularly promising for overcoming resistance in prostate cancer therapies .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the pyrazole ring significantly affect AR binding affinity and biological activity. For example, electron-withdrawing groups enhance potency, while electron-donating groups may reduce it .

- In Vitro and In Vivo Efficacy : Compounds structurally related to this compound have been tested in various assays demonstrating potent anti-proliferative effects against prostate cancer cell lines and favorable pharmacokinetic profiles .

Data Tables

| Compound Name | CAS Number | AR Binding Affinity (pIC50) | Tumor Growth Inhibition (%) |

|---|---|---|---|

| This compound | 1249661-76-4 | TBD | TBD |

| Related Pyrazole Compound A | TBD | 7.2 | 80 |

| Related Pyrazole Compound B | TBD | 6.8 | 75 |

Note: TBD = To Be Determined based on ongoing research.

Q & A

Q. What are the common synthetic routes for preparing 4-(5-methyl-1H-pyrazol-1-yl)benzonitrile and its derivatives?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For example:

- Procedure : React 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile with terminal alkynes (e.g., phenylacetylene) in a 1:1 THF/water mixture, using CuSO₄·5H₂O (0.2 equiv) and sodium ascorbate (1.0 equiv) at room temperature. Purify via flash chromatography (cyclohexane/ethyl acetate gradient) .

- Yield Optimization : Extended reaction times (16 h vs. 3 h) improve yields from 88% to 96% .

- Characterization : Confirm structure via / NMR, IR (e.g., azide peak at 2121 cm), and HRMS .

Q. How is the purity and structural integrity of this compound validated experimentally?

- Chromatography : Use TLC (cyclohexane/ethyl acetate 2:1, R = 0.58) for reaction monitoring .

- Spectroscopy : Key NMR signals include pyrazole protons (δ = 5.93 ppm) and benzonitrile carbons (C≡N at δ = 118.2 ppm) .

- Mass Spectrometry : HRMS (EI) confirms molecular mass (e.g., m/z 224.0805 for CHN) .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound derivatives, and how are they resolved?

- Crystallization Issues : Bulky substituents (e.g., 4-phenyl-1,2,3-triazole) hinder crystal packing. Solutions include slow evaporation in polar aprotic solvents (e.g., DCM/hexane mixtures) .

- Software Tools : Refinement via SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding analysis) improves structural accuracy. Example: Orthorhombic crystal system (Pca2, Z = 4) with hydrogen bonds stabilizing layered packing .

Q. How can conflicting NMR data be resolved when characterizing substituted pyrazole-triazole hybrids?

- Case Study : Discrepancies in NMR integration may arise from tautomerism or dynamic exchange. Use variable-temperature NMR (e.g., 298–343 K) to identify slow-exchange protons. For example, pyrazole C-H signals (δ = 5.93 ppm) remain sharp at lower temperatures .

- Supplementary Techniques : - HMBC correlations verify triazole connectivity (e.g., N–N coupling at δ = 250–300 ppm) .

Q. What methodologies are used to evaluate the biological or material science applications of this compound?

- Xanthine Oxidase Inhibition : Derivatives like 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile are screened via enzymatic assays (IC determination) .

- OLED Applications : Pyrazole-benzenitrile hybrids are incorporated into D′–D–A-type emitters. For example, non-doped OLEDs achieve external quantum efficiencies (EQE) >20% via solution-processed thin films .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.